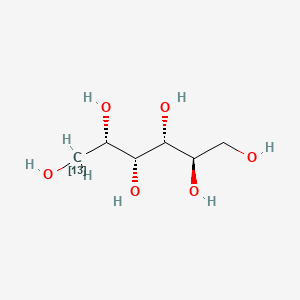

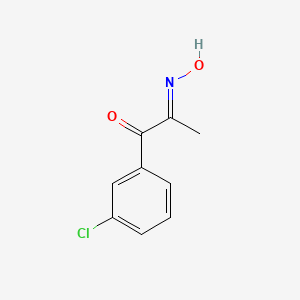

![molecular formula C3H6O3 B583789 D-[3-13C]Glyceraldehyde CAS No. 478529-50-9](/img/structure/B583789.png)

D-[3-13C]Glyceraldehyde

Übersicht

Beschreibung

D-[3-13C]Glyceraldehyde: is a labeled form of D-glyceraldehyde, where the carbon at position 3 is replaced with the isotope carbon-13. This compound is a simple sugar and the simplest aldose, making it an important reference molecule in carbohydrate chemistry. It is used extensively in metabolic studies and as a precursor in the synthesis of more complex sugars.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D-[3-13C]Glyceraldehyde can be synthesized through isotope exchange reactions. One common method involves replacing a portion of the naturally occurring carbon-12 isotope with a carbon-13 labeled reagent. This process typically involves the chemical synthesis of D-glyceraldehyde followed by isotope exchange to incorporate the carbon-13 isotope .

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of carbon-13 labeled precursors and reagents under controlled conditions to ensure high purity and yield of the labeled compound .

Analyse Chemischer Reaktionen

Types of Reactions: D-[3-13C]Glyceraldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form D-glyceric acid.

Reduction: It can be reduced to form glycerol.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and lead tetraacetate.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Cyanide ions are used in the Kiliani-Fischer synthesis to add a carbon atom at the aldehyde position.

Major Products:

Oxidation: D-glyceric acid.

Reduction: Glycerol.

Substitution: Tetroses such as D-erythrose and D-threose.

Wissenschaftliche Forschungsanwendungen

D-[3-13C]Glyceraldehyde is widely used in scientific research due to its labeled carbon atom, which allows for detailed metabolic studies. Some of its applications include:

Chemistry: Used as a precursor in the synthesis of more complex sugars.

Biology: Utilized in metabolic pathway studies to trace the fate of carbon atoms.

Medicine: Employed in research to understand carbohydrate metabolism and related disorders.

Industry: Used in the production of labeled compounds for various applications.

Wirkmechanismus

The mechanism of action of D-[3-13C]Glyceraldehyde involves its participation in metabolic pathways. It acts as an intermediate in glycolysis and other carbohydrate metabolism processes. The labeled carbon-13 allows researchers to trace its incorporation and transformation in these pathways, providing insights into the molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

D-glyceraldehyde: The non-labeled form of the compound.

L-glyceraldehyde: The enantiomer of D-glyceraldehyde.

Dihydroxyacetone: A structural isomer of glyceraldehyde.

Uniqueness: D-[3-13C]Glyceraldehyde is unique due to its isotopic labeling, which makes it particularly valuable for tracing studies in metabolic research. This isotopic labeling allows for precise tracking of the compound’s fate in biological systems, providing detailed insights that are not possible with non-labeled compounds .

Eigenschaften

IUPAC Name |

(2R)-2,3-dihydroxy(313C)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZXJOMYWMBOU-QQPKUSCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([C@H](C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.